molecular formula C17H12ClF3N2O B2743339 4-(3-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one CAS No. 400076-59-7

4-(3-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one

Cat. No.: B2743339
CAS No.: 400076-59-7
M. Wt: 352.74
InChI Key: CDTFJQYRWAWYIM-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazolone core substituted with chlorophenyl and trifluoromethylphenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one typically involves the reaction of appropriate substituted hydrazines with β-diketones under controlled conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is refluxed to facilitate the formation of the pyrazolone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and solvents that can enhance the reaction rate and selectivity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolones with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate
  • 3-(trifluoromethyl)phenylhydrazine
  • 5-methyl-3-phenyl-1,2-dihydro-3H-pyrazol-3-one

Uniqueness

4-(3-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one stands out due to its unique combination of substituents, which impart distinct chemical and physical properties

Properties

IUPAC Name

4-(3-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF3N2O/c1-10-15(11-4-2-6-13(18)8-11)16(24)23(22-10)14-7-3-5-12(9-14)17(19,20)21/h2-9,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTFJQYRWAWYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC(=C2)C(F)(F)F)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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